1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone
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Description
This compound is also known as Ethanone, 1-[4-(2-benzothiazolyl)-1-piperidinyl]-2-[(2,6-dichlorophenyl)thio]- . It’s a chemical compound with the molecular formula C17H16Cl2N2OS2 .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles and demonstrated variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- In a study by Chitra et al. (2011), 3-heteroarylthioquinoline derivatives were synthesized and tested for their in vitro antituberculosis activity. Some compounds showed significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
- Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of a derivative with interesting crystal structure and potential for further biological application (Said et al., 2020).
Structural Elucidation and Antimicrobial Agents
- Alsarahni et al. (2017) designed and synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole as potential antimicrobial agents, showing significant antimicrobial activity against certain strains (Alsarahni et al., 2017).
- Anisetti and Reddy (2012) synthesized novel quinolinone analogs, exhibiting significant antimicrobial and antifungal activity (Anisetti & Reddy, 2012).
Application in Antituberculosis and Antifungal Studies
- Patel and Agravat (2009) synthesized new pyridine derivatives with considerable antibacterial activity (Patel & Agravat, 2009).
- Raga et al. (1992) synthesized a series of compounds for antifungal activity, contributing to the development of antimycotic agents (Raga et al., 1992).
Other Relevant Studies
- Merugu, Ramesh, and Sreenivasulu (2010) conducted microwave-assisted synthesis of piperidine containing compounds with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
- Abdel‐Aziza, Abdel-Wahab, and Badria (2010) performed a stereoselective synthesis of piperidinyl amidrazones with significant antiviral activity against herpes simplex viruses (Abdel‐Aziza, Abdel-Wahab, & Badria, 2010).
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSVYMOHPSHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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